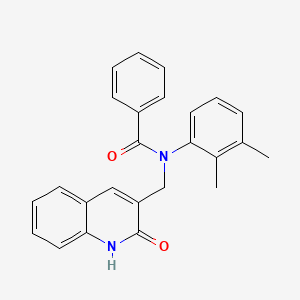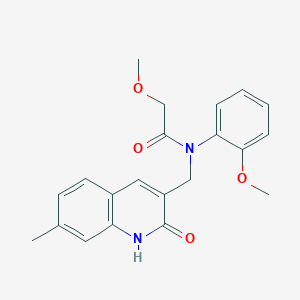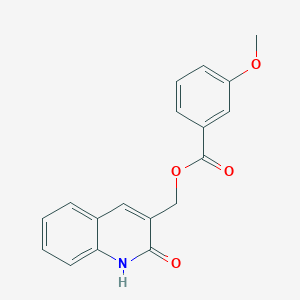
(2-hydroxyquinolin-3-yl)methyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include the reaction conditions, reagents used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Fluorescence Study
2-Hydroxyquinoline derivatives have been studied for their fluorescence properties . The fluorescence wavelength and intensity of these compounds can change remarkably after the formation of metal complexes . This property can be used in various fields such as bioimaging, chemical sensing, and optoelectronic devices.
Metal Complex Formation
These compounds are known to form complexes with various metals such as Co(II), Ni(II), Cu(II), Zn(II), and La(III) . The ability to form metal complexes expands their potential applications in areas like catalysis, magnetism, and medicinal chemistry.
Antibacterial Activity
2-Hydroxyquinoline derivatives and their metal complexes have shown antibacterial activity against microorganisms such as Escherichia coli, Salmonella typhi, Corynebacterium diptheriae, and Staphyllococus aureus . This suggests potential applications in the development of new antibacterial agents.
Chelating Agents
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This property is useful in various fields such as analytical chemistry, environmental science, and medicine.
Biological and Pharmacological Applications
Substituted quinolines are receiving increasing importance due to their wide range of applications in biological and pharmacological areas . They have shown various bioactivities, including anticancer, antibacterial, antidyslipidemic and antioxidative properties, vasorelaxing properties, antivirus, and antiplatelet activities .
DNA Interaction
Studies on the interaction of transition metal complexes with DNA have been investigated over the last few years . The interaction of these compounds and their complexes with plasmid (pUC 19) DNA and calf thymus DNA was investigated by gel electrophoresis measurements . This property is crucial in understanding the mechanism of action of these compounds in biological systems and their potential use in gene therapy and anticancer treatment.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-15-7-4-6-13(10-15)18(21)23-11-14-9-12-5-2-3-8-16(12)19-17(14)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSQUBSVJSUWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

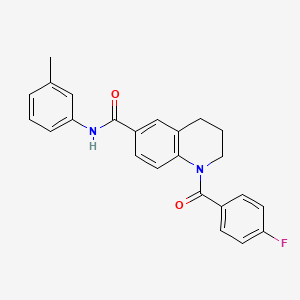
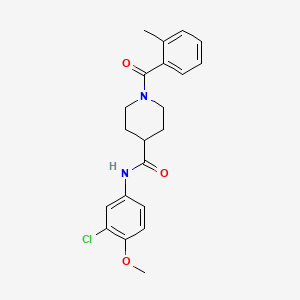



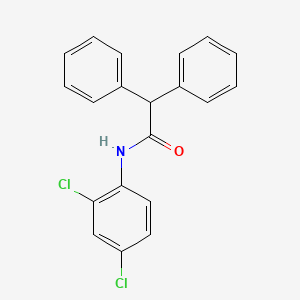

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7687902.png)
![N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7687908.png)
![1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7687913.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687918.png)
